[6aS,(+)]-6aα,7,8,10aβ-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol [6aS,(+)]-6aα,7,8,10aβ-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
Brand Name: Vulcanchem
CAS No.: 17766-02-8
VCID: VC0100513
InChI: InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m0/s1
SMILES: CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Molecular Formula: C21H30O2
Molecular Weight: 314.5 g/mol

[6aS,(+)]-6aα,7,8,10aβ-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol

CAS No.: 17766-02-8

Main Products

VCID: VC0100513

Molecular Formula: C21H30O2

Molecular Weight: 314.5 g/mol

[6aS,(+)]-6aα,7,8,10aβ-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol - 17766-02-8

CAS No. 17766-02-8
Product Name [6aS,(+)]-6aα,7,8,10aβ-Tetrahydro-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran-1-ol
Molecular Formula C21H30O2
Molecular Weight 314.5 g/mol
IUPAC Name (6aS,10aS)-6,6,9-trimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromen-1-ol
Standard InChI InChI=1S/C21H30O2/c1-5-6-7-8-15-12-18(22)20-16-11-14(2)9-10-17(16)21(3,4)23-19(20)13-15/h11-13,16-17,22H,5-10H2,1-4H3/t16-,17-/m0/s1
Standard InChIKey CYQFCXCEBYINGO-IRXDYDNUSA-N
Isomeric SMILES CCCCCC1=CC(=C2[C@H]3C=C(CC[C@@H]3C(OC2=C1)(C)C)C)O
SMILES CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
Canonical SMILES CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C)O
PubChem Compound 134740
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator